

# GSK-LSD1 versus ORY-1001 efficacy

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Gsk-lsd1

Cat. No.: S005651

Get Quote

## Compound Comparison at a Glance

| Feature                           | GSK-LSD1                                                                                                                                   | ORY-1001 (ladademstat)                                                                                                                      |
|-----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Developmental Status              | Preclinical research compound [1] [2] [3]                                                                                                  | Clinical-stage asset (Phase II) [4]                                                                                                         |
| Primary Application in Research   | Tool compound for <i>in vitro</i> and <i>in vivo</i> mechanistic studies [1] [2]                                                           | Investigational therapy in clinical trials for hematologic cancers [4]                                                                      |
| Reported Efficacy Data            | Synergistic differentiation of AML cells with GSK3 inhibitor [1]; Reduced tumor burden in GBM stem cells & cardiac fibrosis models [2] [3] | 100% ORR in combo with Aza+Ven for 1L AML; 67% ORR in combo with Gilteritinib for R/R FLT3mut AML [4]                                       |
| Key Mechanisms Elucidated         | Promotes differentiation by activating type I interferon pathway via IRF7/ $\beta$ -catenin; suppresses pro-oncogenic WNT pathway [1]      | Irreversibly inhibits LSD1 catalytic activity and disrupts its scaffolding function in oncogenic complexes; induces differentiation [4] [5] |
| Reported Synergistic Combinations | GSK3 inhibitors (e.g., LY2090314, 9-ING-41) [1]                                                                                            | Azacitidine, Venetoclax, Gilteritinib [4]                                                                                                   |

## Detailed Experimental Data & Protocols

The following tables provide deeper insights into the experimental models and methodologies used to generate the efficacy data for each compound.

### GSK-LSD1: Key Preclinical Findings

| Experimental Context           | Model / System                                                                | Protocol / Treatment                                                                                                                            | Key Outcome                                                                                                                    |
|--------------------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| <b>AML Differentiation [1]</b> | ER-HOXA9 mouse bone marrow model; diverse human AML cell lines                | Combination of GSK-LSD1 (50 nM) with GSK3 inhibitor LY2090314 over 5 days. Readouts: lysozyme-GFP, CD11b/Gr-1 flow cytometry, colony formation. | Synergistic robust differentiation, proliferation arrest, and elimination of self-renewal across all cell lines.               |
| <b>In Vivo Efficacy [1]</b>    | Syngeneic HOXA9-MEIS1 mouse transplant model                                  | <i>In vivo</i> drug treatment regimen.                                                                                                          | Significant reduction in disease progression and lifespan extension with the GSK-LSD1 + GSK3i combo.                           |
| <b>Glioblastoma (GBM) [2]</b>  | Patient-derived glioblastoma stem cell (GSC) lines; orthotopic xenograft mice | <i>In vitro</i> viability assays; <i>in vivo</i> treatment in mice.                                                                             | Cytotoxic effects on GSCs irrespective of subtype; delayed reduction of tumor burden <i>in vivo</i> , but with tumor regrowth. |

### ORY-1001 (Iadademstat): Recent Clinical Trial Data

| Clinical Context         | Trial Design                  | Patient Population                        | Key Efficacy Results                                                                                               |
|--------------------------|-------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| <b>Frontline AML [4]</b> | Phase Ib, combination therapy | Newly diagnosed, unfit AML patients (n=8) | Iadademstat + Azacitidine + Venetoclax: <b>100% Overall Response Rate (ORR)</b> , 88% Complete Remission (CR) [4]. |

| Clinical Context            | Trial Design                                | Patient Population                                               | Key Efficacy Results                                                                                     |
|-----------------------------|---------------------------------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Relapsed/Refractory AML [4] | Phase Ib (FRIDA trial), combination therapy | FLT3-mutated R/R AML patients (n=12 evaluable at expansion dose) | ladademstat + Gilteritinib: <b>67% Response Rate</b> , 58% Composite Complete Response (CR+CRh+CRi) [4]. |

## Elucidated Signaling Pathways

The diagram below summarizes the core mechanistic pathway of LSD1 inhibition, which is relevant to both compounds, while also highlighting the distinct synergistic pathways investigated for **GSK-LSD1**.



[Click to download full resolution via product page](#)

## Interpretation and Research Considerations

Given the distinct developmental stages of **GSK-LSD1** and ORY-1001, your choice for further research or development depends heavily on your objectives:

- **For foundational biology research: GSK-LSD1** is a well-utilized tool compound. The extensive mechanistic data on its synergy with GSK3 inhibition provides a robust platform for exploring differentiation therapy in AML and other cancers [1].
- **For translational and clinical research: ORY-1001 (ladademstat)** is the more advanced candidate. Its strong efficacy in ongoing clinical trials, established safety profile in combinations, and multiple regulatory designations make it a validated candidate for further clinical development in oncology, particularly for AML [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Perturbing LSD1 and WNT rewires transcription to ... [nature.com]
2. Comparison of pharmacological inhibitors of lysine-specific ... [frontiersin.org]
3. LSD1 Demethylase Inhibition Prevents Cardiac Fibrosis in ... [fortunejournals.com]
4. ORYZON announces positive clinical data of iadademstat ... [oryzon.com]
5. ORY-1001 | MedPath [trial.medpath.com]

To cite this document: Smolecule. [GSK-LSD1 versus ORY-1001 efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b005651#gsk-ld1-versus-ory-1001-efficacy>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)